Amyloid beta-Protein (22-35)
Description
Structure
2D Structure
Properties
IUPAC Name |
4-amino-5-[[1-[[1-[[2-[[1-[[4-amino-1-[[6-amino-1-[[2-[[1-[[1-[[1-[[2-[[1-[(1-carboxy-3-methylsulfanylpropyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H102N16O21S/c1-11-30(7)47(57(93)65-25-42(79)67-36(21-28(3)4)52(88)70-35(59(95)96)18-20-97-10)75-58(94)48(31(8)12-2)74-49(85)32(9)66-41(78)24-63-51(87)34(15-13-14-19-60)69-53(89)37(22-40(62)77)72-55(91)39(27-76)68-43(80)26-64-56(92)46(29(5)6)73-54(90)38(23-45(83)84)71-50(86)33(61)16-17-44(81)82/h28-39,46-48,76H,11-27,60-61H2,1-10H3,(H2,62,77)(H,63,87)(H,64,92)(H,65,93)(H,66,78)(H,67,79)(H,68,80)(H,69,89)(H,70,88)(H,71,86)(H,72,91)(H,73,90)(H,74,85)(H,75,94)(H,81,82)(H,83,84)(H,95,96) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDAPIFTNDCCFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H102N16O21S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394091 | |
| Record name | AC1MTOKN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1403.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144189-71-9 | |
| Record name | AC1MTOKN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Elucidation and Conformational Plasticity of Amyloid Beta Protein 22 35
Inherent Structural Propensities of Amyloid beta-Protein (22-35) in Solution
In aqueous solution, monomeric amyloid beta-peptides generally favor a random coil structure, with minor populations of α-helix and β-sheet conformations. pnas.org Specifically, for the Aβ(25-35) fragment, which largely overlaps with the 22-35 region, studies have shown it to be the shortest fragment capable of forming large β-sheet fibrils and is often considered a model for the full-length peptide. nih.gov While an intrinsically disordered structure is energetically favorable for Aβ monomers in neutral buffered solutions, they can readily adopt defined β-sheet structures under certain conditions. researchgate.net
Molecular dynamics simulations have provided further insight, suggesting that in aqueous environments, the Aβ(25-35) monomer can adopt a β-hairpin conformation. researchgate.net However, NMR data indicates that in aqueous solution, peptides like Aβ(1-40) and Aβ(1-42) are largely random, extended chains with some residual β-strand propensity in hydrophobic regions, including the area around Ile31-Val36, and turn-like structures in more hydrophilic segments. case.eduacs.org This suggests that while Aβ(22-35) has a tendency to form ordered structures, in a simple aqueous solution, it exists predominantly in a disordered state, sampling a variety of conformations.
Table 1: Structural Propensities of Aβ(22-35) and Related Fragments in Solution
| Peptide Fragment | Environment | Primary Conformation | Methodology | Reference |
|---|---|---|---|---|
| Aβ(25-35) | Aqueous Buffer (pH 7.4) | Unordered/Random Coil to β-sheet | Circular Dichroism, Fluorescence Spectroscopy | nih.gov |
| Aβ(25-35) | Water | β-hairpin (monomer) | Molecular Dynamics Simulation | researchgate.net |
| Aβ(1-40)/Aβ(1-42) (region Ile31-Val36) | Aqueous Solution (neutral pH) | Residual β-strand | NMR Spectroscopy | case.eduacs.org |
| Aβ(1-40) | Aqueous Solution | Random Coil (~62%), α-helix (~26%), β-sheet (~12%) | Molecular Dynamics Simulation | pnas.org |
Induced Conformational Changes of Amyloid beta-Protein (22-35) in Diverse Environments
The conformational landscape of Aβ(22-35) is highly sensitive to its environment. The presence of membrane-mimicking environments, such as detergents and lipids, can induce significant structural changes. For instance, in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles, a common membrane mimic, Aβ peptides undergo a conformational transition. nih.gov Specifically, Aβ(25-35) transitions from a disordered state to a more ordered α-helical structure. nih.gov NMR studies of Aβ(25-35) in lithium dodecyl sulfate (LDS) micelles revealed that the C-terminal hydrophobic region embeds within the micelle and adopts an α-helical structure, while the N-terminal hydrophilic portion remains flexible and exposed to the solvent. rcsb.org
Fluorinated alcohols, such as trifluoroethanol (TFE), are also known to induce helical structures in amyloid peptides. researchgate.net In a solution containing 50% TFE, the region from Ala30 to Met35 within the Aβ(25-35) fragment was observed to adopt an α-helical conformation. researchgate.net This environmental induction of an α-helix is a critical step, as the subsequent transition from α-helix to β-sheet is a key event in amyloid fibril formation. pnas.orgrsc.org Furthermore, the presence of cholesterol in lipid membranes has been shown to induce an α-helical topology in the Aβ peptide, with the 22-35 amino acid sequence identified as a functional cholesterol-binding domain. frontiersin.org
Table 2: Environmentally Induced Conformational Changes in Aβ(22-35) and Related Fragments
| Peptide Fragment | Environment | Induced Conformation | Methodology | Reference |
|---|---|---|---|---|
| Aβ(25-35) | SDS Micelles | α-helix (residues 29-35) | NMR, Circular Dichroism | nih.gov |
| Aβ(25-35) | LDS Micelles | α-helix (C-terminus) | NMR Spectroscopy | rcsb.org |
| Aβ(25-35) | 50% Trifluoroethanol (TFE) | α-helix (residues 30-35) | Not Specified | researchgate.net |
| Aβ(22-35) | Cholesterol-containing membranes | α-helical topology | Molecular Dynamics, Cell Culture | frontiersin.org |
| Aβ(25-35) | Lipid mimicking solvents | Helical conformation | Molecular Dynamics Simulation | researchgate.net |
Characterization of Secondary Structure Transitions in Amyloid beta-Protein (22-35)
The transition from a soluble, often α-helical or random coil state, to an aggregated β-sheet structure is a hallmark of amyloid formation. pnas.orgnih.gov For Aβ(22-35) and its related fragments, this transition has been characterized using various spectroscopic and computational techniques. Circular dichroism (CD) spectroscopy is a powerful tool for monitoring these changes in secondary structure. nih.gov Studies using CD have shown that Aβ(25-35) can transition from a random coil to a β-sheet structure as the concentration of TFE increases. researchgate.net This is in contrast to other peptides that may favor α-helix formation in TFE. researchgate.net
Molecular dynamics simulations have provided a mechanistic view of this transition, showing that the conversion from α-helix to β-sheet can occur through an intermediate random coil state. nih.gov This transition is often accompanied by an increase in intermolecular contacts, leading to aggregation. nih.gov The pH of the environment also plays a crucial role. For longer Aβ peptides, an α-helix-to-β-sheet transition is observed with a bell-shaped pH profile in TFE solution. pnas.org This pH-dependent transition is thought to be driven by electrostatic interactions within the central hydrophobic core of the peptide. pnas.org The initial formation of an α-helix, often induced by interfaces like membranes or the air-water interface, is considered a critical first step towards the pathological aggregation into β-sheets. rsc.orgjst.go.jp
Table 3: Secondary Structure Transitions of Aβ(22-35) and Related Fragments
| Peptide Fragment | Transition | Inducing Condition | Methodology | Reference |
|---|---|---|---|---|
| Aβ(25-35) | Random Coil → β-sheet | Increasing TFE concentration | Circular Dichroism | researchgate.net |
| Aβ(1-40) | α-helix → β-sheet | Aqueous solution | Molecular Dynamics Simulation | pnas.org |
| hIAPP(11-25) (analogy) | α-helix → Random Coil → β-sheet | Molecular Dynamics Simulation | nih.gov | |
| Aβ peptides | α-helix → β-sheet | pH change (bell-shaped profile) in TFE | Not Specified | pnas.org |
| Aβ(40) | α-helix → β-hairpin | Air-water interface | Molecular Dynamics Simulation | jst.go.jp |
Biophysical Mechanisms and Kinetics of Amyloid Beta Protein 22 35 Aggregation
Primary Nucleation and Elongation Processes of Amyloid beta-Protein (22-35) Aggregates
The aggregation of amyloid beta-peptides, including the (22-35) fragment, is a nucleation-dependent polymerization process. nih.govnih.gov This process begins with primary nucleation, a thermodynamically unfavorable step where monomeric peptides self-associate to form an ordered nucleus. nih.govpnas.org This initial phase, often referred to as the lag phase, is slow because it requires the formation of a critical number of monomers into a stable, ordered seed. nih.govnih.gov Once these nuclei are formed, the process transitions to the elongation phase.
During elongation, monomeric peptides are sequentially added to the ends of the existing nuclei, leading to the growth of protofibrils and ultimately mature fibrils. nih.govbmbreports.org This phase is generally much faster than nucleation because the addition of monomers to a pre-existing template is thermodynamically more favorable. nih.gov The kinetics of Aβ aggregation are often characterized by a sigmoidal curve, where the lag phase represents primary nucleation, the steep rise corresponds to elongation, and the plateau indicates the depletion of monomeric protein as it is incorporated into fibrils. nih.govnih.gov
Secondary Nucleation and Fragmentation Events in Amyloid beta-Protein (22-35) Fibrillization
Beyond primary nucleation and elongation, two other microscopic processes significantly influence the fibrillization of amyloid peptides: secondary nucleation and fragmentation. nih.govfrontiersin.org These secondary pathways are crucial for the proliferation of amyloid aggregates. bmbreports.org
Secondary nucleation occurs when the surface of existing fibrils catalyzes the formation of new nuclei from monomeric peptides. frontiersin.orgnih.gov This process is monomer-dependent and accelerates aggregation as the concentration of fibrils increases, creating a positive feedback loop. bmbreports.orgnih.gov It is considered a major pathway for the generation of new aggregates for many amyloid proteins. nih.govpnas.org The oligomers generated through secondary nucleation are often implicated as toxic species. nih.govpnas.org
Both secondary nucleation and fragmentation can dramatically shorten the lag phase of aggregation and lead to a more rapid increase in fibril mass. nih.gov The relative contribution of these processes can vary depending on the specific amyloid peptide and the experimental conditions. nih.govmdpi.com
Formation, Stability, and Characterization of Soluble Oligomeric Intermediates of Amyloid beta-Protein (22-35)
During the aggregation process of Aβ peptides, various soluble oligomeric intermediates are formed before the appearance of mature fibrils. nih.govnih.gov These oligomers are transient, heterogeneous in size and structure, and are widely considered to be the most neurotoxic species. nih.govacs.org
The formation of these intermediates is an early event in the aggregation cascade. ncbs.res.in Monomeric Aβ peptides, which are largely unstructured in solution, undergo conformational changes and self-assemble into small, soluble clusters. nih.govnih.gov These can range from dimers and trimers to larger oligomers. nih.govnih.gov For the Aβ(25-35) fragment, which is contained within Aβ(22-35), the preferable conformation of its oligomers is largely dependent on the solvent polarity. plos.org In some cases, these oligomers can appear as spherical aggregates that coalesce to form precursors to protofibrils. nih.gov
The stability of these oligomers is variable; they can be transient species that either dissociate back into monomers or proceed to form larger aggregates. pnas.org Some oligomers, however, have been found to be remarkably stable. nih.gov The structure of soluble Aβ oligomers is challenging to determine due to their heterogeneity and instability, but they are generally thought to be composed of antiparallel β-sheets. acs.org Studies on Aβ fragments like Aβ(25-35) have been instrumental in modeling the structure of these oligomers. acs.org
Characterization of these intermediates often requires a combination of techniques. Gel electrophoresis and size exclusion chromatography can separate oligomers based on size, though these methods may sometimes alter the native state of the aggregates. nih.govresearchgate.net Techniques like ion mobility-mass spectrometry (ESI-IM-MS) are emerging as powerful tools for characterizing the size and structure of oligomers in their native state. researchgate.net
Fibrillogenesis Pathways and Polymorphism of Amyloid beta-Protein (22-35) Fibrils
The process of fibril formation, or fibrillogenesis, can proceed through different pathways, leading to the formation of structurally distinct fibril polymorphs. mdpi.com Amyloid polymorphism refers to the ability of a single polypeptide sequence to form multiple, distinct, self-propagating fibril structures. portlandpress.comnih.gov This phenomenon is well-established for Aβ peptides and is influenced by both the amino acid sequence and the environmental conditions during aggregation. acs.orgportlandpress.com
Fibrillogenesis can be viewed as a series of assembly pathways. Monomers can aggregate to form fibrillar oligomers that then polymerize into mature fibrils. mdpi.com Alternatively, monomers can form prefibrillar oligomers that assemble into protofibrils, which can then convert into mature fibrils. mdpi.com A third pathway can lead to the formation of unstructured, amorphous aggregates. mdpi.com
The specific polymorph that forms can be influenced by mutations within the peptide sequence. For instance, the Arctic (E22G) mutation in Aβ40 leads to a high degree of polymorphism compared to the wild-type peptide under the same conditions. acs.org This suggests that electrostatic interactions in the central region of the Aβ sequence, which includes the (22-35) segment, are crucial in determining the final three-dimensional fold of the fibril. acs.org
Factors Influencing Amyloid beta-Protein (22-35) Aggregation Propensity and Kinetics
The aggregation of Aβ(22-35) is highly sensitive to a variety of intrinsic and environmental factors that can significantly alter its propensity to aggregate and the kinetics of the process. nih.govnih.gov
| Factor | Effect on Aggregation | References |
|---|---|---|
| Peptide Concentration | Higher concentrations generally accelerate aggregation by increasing the probability of intermolecular interactions required for nucleation and elongation. At lower concentrations, the lag phase is typically longer. | nih.govmdpi.com |
| pH | The pH of the solution affects the ionization state of amino acid residues, altering electrostatic interactions. For Aβ peptides, aggregation is often most rapid near the isoelectric point (pI), where the net charge is minimal, reducing electrostatic repulsion. For Aβ(25-35), aggregation at pH 7.4 proceeds with a lag phase, while at pH 5 and 8, it occurs more rapidly but results in lower final fibril amounts. | nih.govnih.govmdpi.compnas.org |
| Temperature | Higher temperatures generally accelerate aggregation kinetics by increasing molecular motion and the frequency of effective collisions. However, the effect can be complex, as temperature also influences peptide conformation and solubility. | nih.govmdpi.comoup.com |
| Ionic Strength | The concentration of salts in the solution can modulate electrostatic interactions. Higher ionic strength can screen repulsive charges between peptide molecules, thereby promoting aggregation. | mdpi.com |
| Mechanical Agitation | Stirring or shaking the solution can significantly accelerate aggregation, likely by promoting fibril fragmentation, which increases the number of available ends for elongation. | mdpi.comnih.gov |
| Presence of Seeds | Adding pre-formed fibril "seeds" to a solution of monomeric peptide can bypass the slow primary nucleation step, leading to rapid elongation. This is a common experimental strategy to study the elongation phase of aggregation. | nih.govfrontiersin.org |
| Metal Ions | Metal ions such as copper, zinc, and iron can interact with Aβ peptides and influence their aggregation. For example, copper ions have been shown to induce the formation of amorphous aggregates rather than fibrils for Aβ(1-42). | mdpi.comoup.com |
| Presence of Surfaces/Interfaces | Interactions with surfaces, such as lipid membranes or nanoparticles, can catalyze aggregation. The region of residues 22-35 in Aβ has been identified as a potential binding site for cholesterol, which can catalyze aggregation. | pnas.orgcam.ac.uk |
These factors collectively create a complex landscape for Aβ(22-35) aggregation, where small changes in conditions can lead to significant differences in the kinetics of fibril formation and the types of aggregates that are formed. frontiersin.org
Molecular and Cellular Mechanisms of Amyloid Beta Protein 22 35 Neurotoxicity
Direct Cellular Effects of Amyloid beta-Protein (22-35)
Aβ(22-35) directly impacts neuronal function through several mechanisms, including inducing synaptic dysfunction, modulating neurotransmitter systems, and perturbing intracellular calcium homeostasis.
Synaptic dysfunction is a primary consequence of Aβ(22-35) exposure, leading to impairments in learning and memory. spandidos-publications.com The peptide disrupts synaptic plasticity, the cellular basis for these cognitive functions, primarily by inhibiting long-term potentiation (LTP) and facilitating long-term depression (LTD). nih.govnih.govnih.gov
Studies have shown that Aβ(22-35), along with other Aβ fragments, can significantly inhibit LTP induction in the hippocampus. nih.gov This inhibition appears to be independent of GABA-A receptor-mediated synaptic inhibition but may involve the modulation of non-glutamatergic pathways downstream of NMDA receptor activation. nih.gov One proposed mechanism is the upregulation of the p38 mitogen-activated protein kinase (p38 MAPK). nih.gov Furthermore, Aβ oligomers, including fragments like Aβ(22-35), can lead to a reduction in postsynaptic density-95 (PSD-95), a critical protein for maintaining synaptic plasticity and stabilizing glutamate (B1630785) receptors at the synapse. frontiersin.org
The interaction of Aβ peptides with various cell surface receptors is also crucial in mediating synaptic dysfunction. These receptors include the cellular prion protein (PrPc), Ephrin type B receptor 2 (EphB2), and α7 nicotinic acetylcholine (B1216132) receptors (α7nAChRs), among others. spandidos-publications.com The binding of Aβ to these receptors can trigger downstream signaling cascades that ultimately impair synaptic plasticity. spandidos-publications.com
| Finding | Experimental Model | Key Outcome | Reference |
|---|---|---|---|
| Inhibition of Long-Term Potentiation (LTP) | Rat hippocampal slices | Aβ(22-35) significantly inhibited LTP induction. | nih.gov |
| Facilitation of Long-Term Depression (LTD) | In vivo rat hippocampus | Different forms of synthetic Aβ, including fragments, facilitated LTD. | nih.gov |
| Reduction of Post-Synaptic Density-95 (PSD-95) | Cell culture | Aβ oligomers led to the reduction and degradation of PSD-95. | frontiersin.org |
| Interaction with Cellular Receptors | Various models | Aβ oligomers bind to receptors like PrPc and EphB2, impairing synaptic plasticity. | spandidos-publications.com |
Aβ(22-35) significantly alters the function of key neurotransmitter systems, particularly the cholinergic and glutamatergic systems, which are vital for cognitive processes.
Research indicates that Aβ fragments, including Aβ(25-35) which has overlapping properties with Aβ(22-35), can reduce acetylcholine (ACh) levels. mdpi.com Specifically, Aβ(25-35) has been shown to block ACh release from rat hippocampal slices. mdpi.com An antibody directed at the mid-region of Aβ, including the 22-35 sequence, did not prevent the Aβ-mediated impairment of the high-affinity choline (B1196258) transporter (CHT), suggesting a complex interaction. frontiersin.org
The glutamatergic system is also a primary target. Aβ peptides can increase glutamate release and inhibit its clearance by astrocytes, leading to an accumulation of extracellular glutamate. jpn.ca This excess glutamate can cause excitotoxicity and synaptic damage. nih.gov Aβ(25-35) has been shown to induce glutamate release from astrocytes by engaging α7 nicotinic acetylcholine receptors. pnas.org This, in turn, activates extrasynaptic NMDA receptors on neurons, leading to a reduction in excitatory postsynaptic currents. pnas.org Furthermore, exposure to Aβ(25-35) can increase the density and affinity of Group I metabotropic glutamate receptors (mGluR1 and mGluR5) on cortical neurons. mdpi.com
| Neurotransmitter System | Effect of Aβ(22-35) or related fragments | Mechanism | Reference |
|---|---|---|---|
| Cholinergic | Decreased acetylcholine (ACh) release | Blockade of ACh release from hippocampal slices. | mdpi.com |
| Glutamatergic | Increased glutamate release from astrocytes | Engagement of α7 nicotinic acetylcholine receptors. | pnas.org |
| Activation of extrasynaptic NMDA receptors | Leads to reduced excitatory postsynaptic currents. | pnas.org | |
| Increased density and affinity of Group I mGluRs | Upregulation of mGluR1 and mGluR5 on cortical neurons. | mdpi.com |
A central aspect of Aβ(22-35) neurotoxicity is its ability to disrupt intracellular calcium (Ca²⁺) homeostasis, a critical element in neuronal signaling and survival. nih.govnih.gov An unregulated influx of Ca²⁺ is considered an early event in the cascade leading to the pathological hallmarks of Alzheimer's disease. mdpi.com
Aβ peptides, including the Aβ(25-35) fragment, can destabilize neuronal calcium regulation, making neurons more vulnerable to stimuli that elevate intracellular Ca²⁺ levels. nih.gov Studies have shown that Aβ(25-35) promotes Ca²⁺ influx through L- and T-type voltage-gated calcium channels in rat hippocampal slices. mdpi.comfrontiersin.org This peptide fragment has also been shown to elevate resting levels of calcium and enhance calcium responses to excitatory amino acids. nih.gov
One proposed mechanism for this disruption is the formation of ion channels or pores in the neuronal membrane by Aβ oligomers, allowing for unregulated Ca²⁺ entry. wikipedia.org Aβ(25-35) can also induce the transport of Ca²⁺ in association with the activation of phospholipase C and the production of inositol (B14025) triphosphate (IP3). mdpi.com Furthermore, Aβ can trigger Ca²⁺ release from intracellular stores like the endoplasmic reticulum (ER) through IP3 receptors and ryanodine (B192298) receptors. mdpi.complos.org This sustained elevation of intracellular Ca²⁺ can lead to mitochondrial dysfunction, oxidative stress, and ultimately, apoptosis. nih.gov
| Mechanism | Description | Consequence | Reference |
|---|---|---|---|
| Activation of Voltage-Gated Calcium Channels | Aβ(25-35) promotes Ca²⁺ influx through L- and T-type channels. | Increased intracellular Ca²⁺ concentration. | mdpi.comfrontiersin.org |
| Formation of Membrane Pores | Aβ oligomers form cation-permeable channels in the cell membrane. | Unregulated influx of extracellular Ca²⁺. | wikipedia.org |
| Release from Intracellular Stores | Aβ triggers Ca²⁺ release from the ER via IP3 and ryanodine receptors. | Further elevation of cytosolic Ca²⁺ levels. | mdpi.complos.org |
| Enhanced Calcium Responses | Aβ(25-35) elevates resting Ca²⁺ and enhances responses to excitatory stimuli. | Increased vulnerability to excitotoxicity. | nih.gov |
Modulation of Neurotransmitter Systems by Amyloid beta-Protein (22-35)
Indirect Cellular Responses to Amyloid beta-Protein (22-35) Exposure
In addition to its direct effects, Aβ(22-35) triggers indirect cellular responses that contribute significantly to neurodegeneration, primarily through the induction of oxidative stress and the activation of inflammatory pathways.
Aβ(22-35) is a potent inducer of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products. mdpi.comnih.gov This oxidative stress leads to widespread damage to cellular components, including lipids, proteins, and nucleic acids. mdpi.com
The interaction of Aβ peptides with metal ions, such as copper, can catalyze the production of ROS, particularly the highly reactive hydroxyl radical. nih.gov Aβ(25-35) has been shown to interact with and cause lipid peroxidation in brain membranes. acs.org This process can generate toxic byproducts like 4-hydroxynonenal (B163490) (4-HNE), which is found at elevated levels in Alzheimer's disease brains and can impair the function of membrane-bound proteins. mdpi.comacs.org
Mitochondria are a major source of ROS and are also a key target of Aβ-induced oxidative stress. nih.gov Aβ can impair mitochondrial function, leading to increased ROS production and reduced ATP levels, creating a vicious cycle that exacerbates neuronal damage. mdpi.comnih.gov The oxidative damage extends to mitochondrial proteins and DNA, further compromising cellular energy metabolism and contributing to apoptosis. mdpi.com Interestingly, while many studies point to the pro-oxidant effects of Aβ fragments, some research has suggested that under certain conditions, Aβ(25-35) can inhibit lipid peroxidation, indicating a complex role that may depend on the specific experimental context. nih.gov
| Aspect of Oxidative Stress | Specific Finding | Experimental Evidence | Reference |
|---|---|---|---|
| ROS Production | Aβ peptides, in conjunction with metal ions, generate ROS. | Demonstrated in various in vitro systems. | nih.gov |
| Lipid Peroxidation | Aβ(25-35) promotes lipid peroxidation in synaptosomal membranes. | Measurement of lipid peroxidation products like 4-HNE. | acs.org |
| Mitochondrial Dysfunction | Aβ impairs mitochondrial respiration and increases mitochondrial ROS production. | Observed in cell models treated with Aβ. | mdpi.comnih.gov |
| Protein Oxidation | Aβ peptides induce oxidation of membrane proteins. | Detected using techniques like EPR spin-labeling. | acs.org |
Aβ(22-35) contributes to a chronic neuroinflammatory state by activating glial cells—microglia and astrocytes—which are the resident immune cells of the brain. frontiersin.org This sustained inflammatory response, while initially a protective mechanism, becomes detrimental and fuels the neurodegenerative process. frontiersin.orgmdpi.com
Aβ peptides, including fragments like Aβ(25-35), act as stimuli that activate microglia and astrocytes. frontiersin.orgnih.gov This activation occurs through various receptors on the glial cell surface, such as Toll-like receptors (TLRs) and the receptor for advanced glycation end products (RAGE). mdpi.comamegroups.org Upon activation, these cells release a host of pro-inflammatory mediators, including cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), as well as chemokines and reactive oxygen species. mdpi.comfrontiersin.org
These inflammatory molecules can have direct neurotoxic effects and can also amplify the inflammatory cascade. frontiersin.org For instance, pro-inflammatory cytokines can increase the expression of the amyloid precursor protein (APP) and the enzymes responsible for its cleavage, leading to a feedback loop of increased Aβ production. nih.gov Aβ(25-35) has been shown to stimulate the secretion of vascular endothelial growth factor-A (VEGF-A) from astrocytes, a process also stimulated by pro-inflammatory cytokines. nih.gov Furthermore, Aβ(25-35) can induce neuronal inflammation by activating the NF-κB signaling pathway in microglia, a key transcription factor that regulates the expression of many pro-inflammatory genes. nih.gov
| Cell Type | Activating Stimulus | Key Inflammatory Response | Downstream Effect | Reference |
|---|---|---|---|---|
| Microglia | Aβ(25-35) | Activation of NF-κB signaling pathway. | Production of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). | frontiersin.orgnih.gov |
| Astrocytes | Aβ(25-35) | Release of pro-inflammatory cytokines and VEGF-A. | Amplification of neuroinflammation and potential vascular changes. | mdpi.comnih.gov |
| Neurons | Pro-inflammatory Cytokines | Increased expression of APP and secretase enzymes. | Feed-forward loop of increased Aβ production. | nih.gov |
Impact on Mitochondrial Function by Amyloid beta-Protein (22-35)
The amyloid beta-protein (22-35) fragment, a key player in the neurotoxic cascade of Alzheimer's disease, exerts a significant and multifaceted impact on mitochondrial function. oup.comscirp.org Accumulating evidence from in vitro studies highlights the peptide's ability to induce mitochondrial dysfunction, a critical factor in neuronal demise. nih.govplos.org The presence of amyloid beta within mitochondria is considered an essential step for its toxic effects. plos.org
One of the primary consequences of Amyloid beta-Protein (22-35) exposure is the impairment of the mitochondrial respiratory chain. This leads to a decrease in oxygen consumption and a subsequent reduction in ATP production, the cell's primary energy currency. nih.govpnas.org This energy deficit can have catastrophic consequences for neurons, which have high metabolic demands. plos.org
Furthermore, the peptide is known to induce the generation of reactive oxygen species (ROS), leading to a state of oxidative stress. nih.gov This oxidative environment can damage mitochondrial components, including proteins, lipids, and mitochondrial DNA, further exacerbating mitochondrial dysfunction. nih.govmdpi.com An increase in ROS production, coupled with ATP depletion, contributes to the depolarization of the mitochondrial membrane. nih.govpnas.org
Studies have also indicated that Amyloid beta-Protein (22-35) can interfere with the import of essential proteins into the mitochondria. nih.gov By blocking the transport of nuclear-encoded mitochondrial proteins, the peptide disrupts normal mitochondrial maintenance and function. nih.gov This disruption contributes to altered mitochondrial morphology, including fragmentation, which is another hallmark of amyloid beta-induced toxicity. pnas.orgfrontiersin.org
The interaction of Amyloid beta-Protein (22-35) with specific mitochondrial proteins, such as Aβ-binding alcohol dehydrogenase (ABAD), can further inhibit critical enzymatic activities, leading to a decrease in NAD production and affecting the electron transfer chain. frontiersin.org This complex interplay of events culminates in a vicious cycle of mitochondrial damage, energy failure, and oxidative stress, ultimately triggering apoptotic cell death pathways in neurons. scirp.orgplos.org
Table 1: Effects of Amyloid beta-Protein (22-35) on Mitochondrial Function
| Effect | Observed Consequences | References |
|---|---|---|
| Impaired Respiratory Chain | Decreased oxygen consumption, Reduced ATP production | nih.govpnas.org |
| Increased ROS Production | Oxidative stress, Damage to mitochondrial components | nih.govmdpi.com |
| Mitochondrial Membrane Depolarization | Disruption of mitochondrial membrane potential | nih.govpnas.org |
| Inhibition of Protein Import | Blockage of nuclear-encoded protein entry | nih.gov |
| Altered Mitochondrial Morphology | Increased mitochondrial fragmentation | pnas.orgfrontiersin.org |
| Interaction with Mitochondrial Proteins | Inhibition of enzymatic activity (e.g., ABAD) | frontiersin.org |
Alterations in Cellular Membrane Integrity and Permeability by Amyloid beta-Protein (22-35)
The neurotoxic effects of Amyloid beta-Protein (22-35) extend to the fundamental structure and function of cellular membranes. This peptide fragment directly interacts with the lipid bilayer, leading to significant alterations in membrane integrity and permeability, which are crucial for maintaining cellular homeostasis. nih.govbiorxiv.org
A key mechanism of this interaction is the ability of Amyloid beta-Protein (22-35) to insert itself into the cell membrane. nih.gov This insertion can disrupt the normal lipid arrangement, leading to a "carpeting effect" where the peptide covers the membrane surface, or it can exert detergent-like effects, both of which compromise membrane integrity. frontiersin.org The linear sequence of amino acids 22-35 is recognized as a functional cholesterol-binding domain, which may facilitate its incorporation into cholesterol-rich lipid rafts. nih.govfrontiersin.org
This interaction with the membrane can lead to the formation of ion-permeable pores or channels. scirp.orgmdpi.com These channels are often non-specific and allow for an unregulated influx of ions, such as calcium, into the cell. mdpi.com The resulting disruption of ion homeostasis can trigger a cascade of downstream pathological events, including excitotoxicity and the activation of apoptotic pathways.
Furthermore, the presence of Amyloid beta-Protein (22-35) within the membrane can alter its physical properties, such as fluidity. nih.gov Studies have shown that Aβ can decrease membrane fluidity, which in turn can affect the function of membrane-bound enzymes and receptors. nih.gov This alteration in the lipid environment can also create a positive feedback loop by stimulating the production of more Aβ. frontiersin.org The interaction is influenced by the lipid composition of the membrane, with a strong association observed with negative membrane lipids. frontiersin.org Cryo-electron tomography has visualized how Aβ oligomers can bind extensively to lipid vesicles, inserting into and carpeting the upper leaflet of the bilayer, leading to a loss of membrane integrity. biorxiv.org
Table 2: Impact of Amyloid beta-Protein (22-35) on Cellular Membranes
| Impact Area | Specific Effect | References |
|---|---|---|
| Membrane Insertion | Disrupts lipid bilayer, "carpeting effect", detergent-like effects | nih.govfrontiersin.org |
| Pore/Channel Formation | Creates non-specific ion channels, increases membrane permeability | scirp.orgmdpi.com |
| Ion Homeostasis Disruption | Unregulated influx of ions (e.g., Ca2+) | mdpi.com |
| Alteration of Membrane Fluidity | Decreases membrane fluidity, affects membrane protein function | nih.gov |
| Lipid Interaction | Binds to cholesterol-rich domains, interacts with anionic lipids | nih.govfrontiersin.org |
| Structural Damage | Causes wide-scale incorporation into the lipid bilayer, leading to integrity loss | biorxiv.org |
Specific Neuronal and Glial Cell Vulnerabilities to Amyloid beta-Protein (22-35) Toxicity
The neurotoxicity of Amyloid beta-Protein (22-35) is not uniform across all cell types in the central nervous system; specific neuronal populations and glial cells exhibit differential vulnerabilities. oup.combiorxiv.orgbiomolther.org
Research has demonstrated that Amyloid beta-Protein (22-35) has a significant cytotoxic effect on cultured hippocampal neurons. medchemexpress.comnih.gov The hippocampus, a brain region critical for learning and memory, is particularly susceptible to the toxic insults of this peptide. nih.gov This selective neuronal vulnerability is a key aspect of the pathology of Alzheimer's disease. The accumulation of intracellular Aβ is considered a marker of this selective neuronal vulnerability. Neurons with high metabolic demands are particularly susceptible to the mitochondrial damage induced by Aβ. plos.org The regional concentration of interstitial fluid Aβ, which is regulated by neuronal activity, appears to drive local Aβ aggregation and subsequent pathology. nih.gov
In contrast to its profound toxicity in neurons, some studies have shown that Amyloid beta-Protein (22-35) has no cytotoxic effect on glial cells at concentrations that are lethal to neurons. medchemexpress.comnih.gov Glial cells, which include astrocytes and microglia, play complex roles in the brain's response to Aβ. While not directly killed by this specific fragment in some experimental settings, glial cells are not passive bystanders. Amyloid plaques can induce the proliferation and activation of glial cells. biomolther.org Activated microglia and astrocytes can release inflammatory factors, which can indirectly contribute to neuronal damage. mdpi.comfrontiersin.org For instance, activated microglia can promote astrocyte activation, leading to the release of toxic factors that harm neurons. mdpi.com Furthermore, microglia can phagocytose synapses in the presence of pathological Aβ, contributing to the synaptic loss that is a hallmark of Alzheimer's disease. frontiersin.org
Table 3: Cellular Vulnerability to Amyloid beta-Protein (22-35)
| Cell Type | Vulnerability and Response | References |
|---|---|---|
| Hippocampal Neurons | High cytotoxicity, direct cell death | medchemexpress.comnih.gov |
| Cortical Neurons | Vulnerable to Aβ-induced synapse loss and neurodegeneration | oup.com |
| Glial Cells (General) | No direct cytotoxic effect observed in some studies at neurotoxic concentrations | medchemexpress.comnih.gov |
| Microglia | Activation, release of inflammatory factors, phagocytosis of synapses | biomolther.orgmdpi.comfrontiersin.org |
| Astrocytes | Activation, release of cytotoxic factors upon stimulation by microglia | biomolther.orgmdpi.com |
Interactions of Amyloid Beta Protein 22 35 with Biological Milieu Components
Interactions with Cellular Membranes and Lipid Bilayers
The interaction between amyloid peptides and the lipid matrix of neuronal cell membranes is a critical factor in the accumulation of senile plaques. nih.gov The shorter Aβ(25-35) fragment, which shares many characteristics with full-length Aβ, is frequently utilized in research due to its high rate of fibrillization and neurotoxic properties. nih.gov The peptide's interaction with the membrane is a multifaceted process involving both the lipid and peptide properties, which can lead to membrane disruption and serve as a platform for amyloid aggregation. frontiersin.orgmdpi.com
The association of amyloid-beta peptides with cellular membranes is driven by a combination of electrostatic and hydrophobic forces. mdpi.com For the Aβ(25-35) fragment, studies using model bilayers composed of zwitterionic or anionic phospholipids (B1166683) indicate that its insertion into the membrane is primarily governed by hydrophobic interactions. nih.gov This hydrophobic character is central to the membrane anchoring and interaction of the full Aβ peptide. mdpi.com
While the full-length Aβ peptide's binding is significantly influenced by the electrostatic attraction between its positively charged amino acids and the negatively charged surfaces of cell membranes, the interaction of the Aβ(25-35) fragment appears less dependent on these electrostatic forces. nih.govnih.gov However, electrostatic conditions still play a role. The association of Aβ(25-35) with negatively charged lipid vesicles can be prevented by dipolar compounds that reduce the membrane's effective negative charge, suggesting that a nonspecific physicochemical interaction with the membrane mediates its toxicity. pnas.org The collaboration between hydrophobic and electrostatic forces catalyzes the growth of amyloid aggregates on the membrane surface. mdpi.com
| Interaction Type | Role in Aβ(22-35) Membrane Association | Key Findings |
| Hydrophobic | Primary driving force for peptide insertion into the lipid bilayer. nih.gov | The hydrophobic nature of the Aβ(25-35) domain is crucial for membrane anchoring. mdpi.com |
| Electrostatic | Influences the initial attraction and binding to charged membrane surfaces. | The association of Aβ(25-35) with negatively charged vesicles can be inhibited by reducing the membrane's negative charge. pnas.org |
Upon binding to a lipid bilayer, Aβ(22-35) undergoes significant conformational changes. In model systems, Aβ(25-35) has been shown to insert into membranes, positioning itself between the outer hydrophobic core and the external hydrophilic layer. nih.gov This interaction often promotes a transition toward a β-sheet structure, which is a key step in the formation of toxic aggregates. nih.gov In fact, studies have shown that Aβ(25-35) can maintain a stable β-sheet conformation within a model lipid membrane, irrespective of the specific lipid composition. nih.gov
The presence of cholesterol in the membrane is a critical regulator of the peptide's conformation and location. The amino acid sequence 22-35 of Aβ is recognized as a functional cholesterol-binding domain, an interaction that can foster the formation of α-helical amyloid pores within cholesterol-rich membrane domains. frontiersin.org At lower cholesterol levels, the membrane remains fluid and permits the insertion of the peptide. nih.gov However, at high concentrations, cholesterol induces a more rigid, fluid-ordered phase in the membrane, which loses its capacity to incorporate the Aβ(25-35) peptide. nih.govfrontiersin.org In such cases, the peptide is prevented from inserting into the bilayer and instead aggregates on the membrane surface, often forming β-sheet structures. frontiersin.org While early structural analyses suggest that residues 25-33 may exist in a random coil or α-helical state, there is a strong tendency to transition into cross-β sheets, a process accelerated by increased peptide concentration and time. mdpi.com
| Membrane Component | Effect on Aβ(22-35) Interaction & Conformation |
| Anionic Lipids | Aβ(25-35) displaces cholesterol molecules from bilayers rich in anionic lipids. frontiersin.org |
| Cholesterol | Regulates the peptide's insertion into the membrane. nih.gov At low concentrations, it allows insertion; at high concentrations, it prevents it. nih.govfrontiersin.org The 22-35 sequence acts as a cholesterol-binding domain, potentially forming α-helical pores. frontiersin.org |
| Lipid Rafts | The amyloidogenic processing of the amyloid precursor protein (APP) often occurs in these specialized, cholesterol-rich domains. researchgate.net |
Role of Electrostatic and Hydrophobic Interactions
Protein-Protein Interactions Involving Amyloid beta-Protein (22-35)
Beyond its interactions with lipids, Aβ(22-35) and its aggregates engage in numerous protein-protein interactions that are central to its pathological effects. These interactions range from binding to cell surface receptors, which triggers signaling cascades, to influencing the aggregation of other proteins.
Aggregates of amyloid-beta peptides bind to a variety of cell surface receptors on both neurons and glial cells, such as astrocytes and microglia. nih.gov This binding is a critical step that can induce synaptic dysfunction, neuroinflammation, and aberrant intracellular signaling. nih.gov
Glial cells play a significant role in clearing Aβ from the brain through receptor-mediated internalization and degradation. nih.goven-journal.org Several receptor families are implicated in this process:
Receptor for Advanced Glycation End Products (RAGE): Expressed on cerebral endothelial cells and other cell types, RAGE binds Aβ and is involved in its transport across the blood-brain barrier and the amplification of inflammatory responses. aai.org
Low-Density Lipoprotein Receptor-related Protein 1 (LRP1): Found on neurons and glia, LRP1 binds Aβ and facilitates its cellular degradation or transport out of the brain. en-journal.org
Scavenger Receptors and Toll-Like Receptors (TLRs): A receptor complex on microglia, which includes CD14, TLR2, and TLR4, mediates the activation of these immune cells in response to fibrillar Aβ. nih.gov
Leucine-rich glioma inactivated protein 3 (LGI3): This transmembrane protein may be involved in the internalization of Aβ by astrocytes. nih.gov
| Cell Type | Interacting Receptors | Consequence of Interaction |
| Neurons | RAGE, LRP1 nih.goven-journal.org | Triggers neurotoxic signaling cascades, synaptic dysfunction. nih.gov |
| Microglia | RAGE, LRP1, CD14, TLR2, TLR4, TREM2 nih.goven-journal.org | Mediates microglial activation, phagocytosis, and clearance of Aβ. nih.goven-journal.org |
| Astrocytes | RAGE, LRP1, LGI3 nih.goven-journal.org | Promotes activation, accumulation, and clearance of Aβ. nih.govnih.gov |
| Brain Endothelial Cells | RAGE aai.org | Up-regulates CCR5 expression, promoting T-cell infiltration into the brain. aai.org |
The amyloid cascade hypothesis posits that the aggregation of Aβ is an early and essential event that precipitates other pathological changes, most notably the hyperphosphorylation of the microtubule-associated protein tau. nih.govmdpi.com The accumulation of hyperphosphorylated tau leads to the formation of intracellular neurofibrillary tangles (NFTs), another hallmark of Alzheimer's disease. nih.gov
Research has directly implicated the Aβ(25-35) fragment in this process. In one study, treating astrocyte cultures with Aβ(25-35) led to an increase in the production of nitric oxide. iiarjournals.org When hippocampal neurons were co-cultured with these activated astrocytes, they exhibited significant hyperphosphorylation of tau protein. iiarjournals.org This effect is mediated by the dysregulation of several protein kinases. Aβ peptides can activate kinases such as glycogen (B147801) synthase kinase-3β (GSK-3β) and cyclin-dependent kinase-5 (CDK-5), which are known to phosphorylate tau at multiple sites, causing it to detach from microtubules and aggregate. nih.govpnas.org Aβ-induced activation of the MAPK signaling pathway is also involved in the phosphorylation of tau in neurons. nih.gov
The Aβ(22-35) region, being part of the hydrophobic C-terminus of the full-length peptide, plays a critical role in mediating interactions with various endogenous proteins. explorationpub.com These interactions can either inhibit or promote amyloid pathology.
Human Serum Albumin (HSA): As the most abundant protein in blood plasma, HSA acts as a key endogenous inhibitor of Aβ aggregation. frontiersin.org It binds to Aβ monomers at multiple sites, including regions within the 22-35 sequence, and alters the peptide's conformational state, shifting it toward more disordered structures that are less prone to aggregation. frontiersin.org
Apolipoprotein E (APOE): This protein is involved in lipid transport and binds to aggregated Aβ in the extracellular space, potentially influencing its clearance and deposition. mdpi.com
α-Synuclein: Aβ can directly interact and co-aggregate with α-synuclein, a protein primarily associated with Parkinson's disease, suggesting a potential synergistic mechanism of toxicity. nih.gov
Endogenous Hydrophobic Peptides: The proteasome can generate endogenous peptides that are hydrophobic in nature. explorationpub.com These peptides have been found to bind to the C-terminal region of Aβ and may act as natural antagonists to its aggregation and neurotoxicity. explorationpub.com
Modulation of Other Protein Aggregation Processes by Amyloid beta-Protein (22-35) (e.g., Tau Hyperphosphorylation)
Influence on Intracellular Signaling Cascades and Pathways (e.g., MAPK, NF-κB)
The amyloid-beta protein fragment (22-35), and the closely related, extensively studied toxic fragment Aβ(25-35), exert significant influence over intracellular signaling cascades, contributing to neuronal dysfunction and cell death. archivesofmedicalscience.comnih.gov These peptides can trigger a cascade of events by interacting with cell surface receptors or by accumulating intracellularly, leading to the dysregulation of critical pathways involved in inflammation, stress responses, and cell survival. nih.govprobiologists.com Key among these are the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.
Activation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) family, including Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK, are crucial regulators of cellular processes like proliferation, differentiation, and apoptosis. Research indicates that amyloid-beta peptides can aberrantly activate these pathways.
Studies utilizing the Aβ(25-35) fragment have demonstrated its capacity to induce the phosphorylation, and thereby activation, of JNK and p38 MAPK in hippocampal cells. frontiersin.org This activation is linked to increased oxidative stress and subsequent pro-apoptotic signaling. frontiersin.org For instance, in HT22 hippocampal cells, exposure to Aβ(25-35) led to a significant increase in the phosphorylation of both JNK and p38. frontiersin.org This suggests a direct link between the amyloid peptide's presence and the activation of stress-response kinases.
Furthermore, the ERK pathway, another branch of MAPK signaling, is also implicated. Some studies show that Aβ can disrupt normal ERK signaling, which is vital for synaptic plasticity and memory. nih.gov While full-length Aβ(1-42) has been shown to activate the ERK MAPK cascade via α7 nicotinic acetylcholine (B1216132) receptors, the fragment Aβ(25-35) has been specifically shown to mediate neurotoxic effects through the ER/ERK/MAPK signaling pathway, ultimately leading to apoptosis. archivesofmedicalscience.comnih.gov
| Pathway Component | Cell Line/Model | Research Finding | Reference(s) |
| p38 MAPK | HT22 Hippocampal Cells | Aβ(25-35) treatment significantly increased the phosphorylation of p38. | frontiersin.org |
| JNK | HT22 Hippocampal Cells | Aβ(25-35) exposure led to a notable increase in JNK phosphorylation. | frontiersin.org |
| ERK | PC-12 Cells | Aβ(25-35)-induced apoptosis is mediated through the ER/ERK/MAPK signaling pathway. | archivesofmedicalscience.com |
| ERK2 | Rat Hippocampal Slices | Aβ(1-42) activates the ERK2 MAPK cascade via α7 nicotinic acetylcholine receptors. | nih.gov |
Induction of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the transcription of genes for pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). semanticscholar.orgnih.gov Aβ peptides are potent activators of this pathway, particularly in glial cells, which contributes to the neuroinflammation characteristic of Alzheimer's disease. nih.govencyclopedia.pub
Studies using Aβ(25-35) have shown that it triggers the NF-κB signaling cascade in microglial and glial cell lines. semanticscholar.orgsemanticscholar.org This activation proceeds via the canonical pathway: Aβ(25-35) promotes the phosphorylation and subsequent degradation of the inhibitory protein IκBα. semanticscholar.orgsemanticscholar.org This frees the NF-κB p50/p65 dimer to translocate to the nucleus, where it binds to DNA and initiates the transcription of inflammatory genes. nih.govsemanticscholar.org
The consequences of Aβ(25-35)-induced NF-κB activation include a marked increase in the production and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). semanticscholar.orgnih.gov Furthermore, the expression of iNOS and COX-2 is upregulated, leading to increased production of nitric oxide and prostaglandins, respectively, which contribute to oxidative stress and neuronal damage. semanticscholar.orgsemanticscholar.org This cascade establishes a direct link between the amyloid peptide and the promotion of a sustained, neurotoxic inflammatory environment. nih.gov
| Finding | Cell Line/Model | Downstream Effect | Reference(s) |
| NF-κB Activation | BV2 Microglial Cells | Aβ(25-35) promoted phosphorylation of IκB, leading to NF-κB nuclear translocation. | semanticscholar.org |
| Pro-inflammatory Cytokine Release | BV2 Microglial Cells | Increased secretion of TNF-α and IL-6. | semanticscholar.orgnih.gov |
| Inflammatory Enzyme Upregulation | BV2 & C6 Glial Cells | Increased expression of iNOS and COX-2. | semanticscholar.orgsemanticscholar.org |
| IκB-α Regulation | C6 Glial Cells | Aβ(25-35) treatment decreased the protein expression of the inhibitor IκB-α. | semanticscholar.org |
Table of Mentioned Compounds
Impact of Post Translational Modifications on Amyloid Beta Protein 22 35 Biology
Identification of Specific Modifications within the (22-35) Region
Research has identified several post-translational modifications occurring at specific amino acid residues within the 22-35 segment of the full-length amyloid-beta peptide. These modifications are often found in amyloid plaques within the brains of individuals with Alzheimer's disease. aging-us.com
Key identified modifications include:
Isomerization: Aspartic acid at position 23 (Asp23) can undergo spontaneous isomerization to isoaspartate (isoAsp23). This non-enzymatic modification introduces a kink into the peptide backbone. mdpi.com
Racemization: Racemization, the conversion of an L-amino acid to a D-amino acid, has been reported at Asp23 and Serine at position 26 (Ser26) in the brains of Alzheimer's patients. aging-us.com
Phosphorylation: Serine at position 26 (Ser26) can be phosphorylated. While phosphorylation at Ser8 is more commonly studied for its pro-aggregation effects, modification at Ser26 has also been investigated for its impact on Aβ behavior. researchgate.netacs.org
Acetylation: Lysine (B10760008) at position 28 (Lys28) has been identified as a site for acetylation. acs.org This modification neutralizes the positive charge of the lysine residue.
Below is a table summarizing these modifications.
Table 1: Identified Post-Translational Modifications in the Aβ(22-35) Region| Residue Position | Original Amino Acid | Type of Modification | Reference |
|---|---|---|---|
| Asp23 | Aspartic Acid | Isomerization, Racemization | aging-us.commdpi.com |
| Ser26 | Serine | Phosphorylation, Racemization | aging-us.comresearchgate.net |
| Lys28 | Lysine | Acetylation | acs.org |
Effects of Post-Translational Modifications on Amyloid beta-Protein (22-35) Aggregation Propensity
Post-translational modifications within the 22-35 region of amyloid-beta can significantly alter its tendency to aggregate into oligomers and fibrils. The effects are highly dependent on the specific site and type of modification.
Isomerization at Asp23: The formation of isoaspartate at position 23 has a pro-aggregation effect, promoting the formation of both Aβ oligomers and fibrillar aggregates. mdpi.com
Phosphorylation at Ser26: In contrast to modifications that promote aggregation, phosphorylation at Ser26 has been reported to decrease the propensity of Aβ to aggregate. researchgate.net
Acetylation at Lys28: The role of acetylation at Lys28 is complex. Lys28 typically forms a critical salt bridge with Asp23, which stabilizes the peptide structure. acs.org Disrupting this interaction through acetylation can alter aggregation pathways. Studies on acetylated Aβ have shown that this modification can lead to the formation of amorphous aggregates rather than typical fibrils. acs.org
Truncation: While not a PTM in the classical sense, proteolytic cleavage that results in fragments like Aβ(25-35) is relevant. The truncated Aβ(25-35) fragment has been shown to favor aggregation in vitro. aging-us.com The Aβ(22-35) peptide itself readily forms aggregates and amyloid fibrils in solution. nih.gov
The following table outlines the influence of specific PTMs on aggregation.
Table 2: Impact of PTMs on Aβ Aggregation Propensity| Modification | Residue | Effect on Aggregation | Reference |
|---|---|---|---|
| Isomerization | Asp23 | Pro-aggregation | mdpi.com |
| Phosphorylation | Ser26 | Decreased aggregation | researchgate.net |
| Acetylation | Lys28 | Promotes amorphous aggregates | acs.org |
| Truncation | (e.g., Aβ25-35) | Pro-aggregation | aging-us.com |
Altered Neurotoxic Profiles of Modified Amyloid beta-Protein (22-35) Species
The neurotoxicity of amyloid-beta is closely linked to its aggregation state, and PTMs within the 22-35 region can modulate this toxicity. The synthetic Aβ(22-35) peptide fragment is itself directly cytotoxic to cultured rat hippocampal neurons. nih.gov This intrinsic toxicity can be further altered by modifications.
Familial mutations within this region, such as the D23N "Iowa" mutant, are associated with higher aggregation propensities and increased toxicities, highlighting the critical role of this sequence in neurodegeneration. nih.gov
Oligomeric species are generally considered the most potent neurotoxic forms of Aβ. pnas.org PTMs that stabilize these intermediate oligomers can enhance neurotoxicity. For example, acetylation at Lys16 and Lys28 in Aβ42 resulted in aggregates with significantly higher cytotoxicity compared to the wild-type peptide. acs.org
Conversely, modifications that inhibit the formation of toxic oligomers or fibrils, such as phosphorylation at Ser26, may lead to a reduction in neurotoxicity. researchgate.net The neurotoxicity of Aβ(22-35) is thought to potentially involve a disruption in intracellular signal transduction. nih.gov
Stability of Modified Amyloid beta-Protein (22-35) Against Proteolytic Degradation
The accumulation of Aβ in the brain is a balance between its production and clearance. Proteolytic degradation is a primary clearance mechanism. nih.gov PTMs can render Aβ peptides more or less susceptible to cleavage by Aβ-degrading enzymes.
The Aβ(22-35) fragment can be generated through the proteolytic cleavage of full-length Aβ. biomolther.org
Some modified forms of Aβ show greater resistance to degradation. For instance, Aβ containing isomerized Asp7 is more resistant to degradation by enzymes. researchgate.net Similarly, Aβ phosphorylated at Ser8 exhibits higher resistance to degradation by insulin-degrading enzyme. frontiersin.org While specific data on the degradation of Aβ modified within the 22-35 region is less common, it is established that modifications can significantly impact protease accessibility.
The fibrillization of Aβ makes most cleavage sites within the core (residues 18-42) inaccessible to proteases. oup.com Therefore, PTMs that accelerate fibril formation can indirectly increase the peptide's stability against degradation by sequestering it into a protease-resistant state.
Advanced Methodological Approaches for Investigating Amyloid Beta Protein 22 35
Spectroscopic Techniques for Studying Amyloid beta-Protein (22-35) Aggregation and Conformation
Spectroscopic methods are indispensable for monitoring the conformational transitions and aggregation kinetics of Aβ(22-35). These techniques provide real-time and bulk information on the evolution of secondary structure and the formation of fibrillar aggregates.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful tool for monitoring the secondary structure of peptides and proteins in solution. pnas.org It measures the differential absorption of left and right-circularly polarized light, which is sensitive to the chiral environment of the peptide backbone. pnas.org This technique is instrumental in tracking the conformational changes of Aβ(22-35) as it transitions from a soluble, potentially random coil state to an aggregated β-sheet structure. nih.govdiva-portal.org
Studies have shown that Aβ fragments, including those similar in nature to Aβ(22-35), exhibit a conformational shift from an unordered or α-helical structure to a β-sheet-rich conformation during aggregation. nih.govdiva-portal.orgox.ac.uk For instance, the CD spectrum of a monomeric Aβ peptide typically shows a minimum around 198 nm, characteristic of a random coil. diva-portal.org Upon aggregation, a significant spectral shift occurs, with the appearance of a negative band around 215-220 nm, which is a hallmark of β-sheet formation. nih.govresearchgate.net The kinetics of this transition can be followed over time, revealing a sigmoidal curve with a lag phase, an exponential growth phase, and a plateau, reflecting the nucleation-dependent polymerization process of amyloid formation. nih.gov The environment, such as the presence of organic solvents like trifluoroethanol (TFE) or membrane-mimicking micelles, can significantly influence the conformational state of amyloid peptides, inducing either α-helical or β-sheet structures. researchgate.netresearchgate.netresearchgate.net
Table 1: Representative CD Spectral Features of Aβ Peptide Conformations
| Conformation | Wavelength Minimum (nm) | Wavelength Maximum (nm) | Reference |
| Random Coil | ~198 | N/A | diva-portal.org |
| α-Helix | ~208, ~222 | ~192 | semanticscholar.org |
| β-Sheet | ~215-220 | ~195 | pnas.orgnih.gov |
Thioflavin T (ThT) Fluorescence Assays
Thioflavin T (ThT) is a benzothiazole (B30560) dye that is widely used as an extrinsic fluorescent probe to detect and quantify amyloid fibrils. tandfonline.com In its free state in aqueous solution, ThT is weakly fluorescent. medchemexpress.com However, upon binding to the cross-β-sheet structure characteristic of amyloid fibrils, its fluorescence emission intensity increases dramatically, with a characteristic red-shift in its emission maximum to around 482-485 nm. tandfonline.commedchemexpress.comroyalsocietypublishing.org This property makes ThT an excellent tool for monitoring the kinetics of Aβ(22-35) fibrillization in real-time. caymanchem.com
The ThT fluorescence assay typically yields a sigmoidal curve when plotted against time, representing the different phases of amyloid aggregation: a lag phase (nucleation), an elongation phase (fibril growth), and a plateau phase (equilibrium). tandfonline.comnih.gov The time to reach half-maximal fluorescence (t½) is a key parameter used to characterize the aggregation rate. tandfonline.com It is important to note that the concentration of ThT can influence the aggregation kinetics, with concentrations of 20 µM or lower having minimal effect. royalsocietypublishing.orgnih.gov Furthermore, the presence of other compounds can interfere with the ThT fluorescence signal, necessitating careful controls in inhibitor screening studies. scispace.com
Table 2: Thioflavin T (ThT) Fluorescence Properties
| State | Excitation Maximum (nm) | Emission Maximum (nm) | Fluorescence Intensity | Reference |
| Free ThT | ~385 | ~445 | Low | medchemexpress.com |
| Fibril-Bound ThT | ~450 | ~482-485 | High | medchemexpress.comroyalsocietypublishing.org |
Vibrational Microspectroscopy (e.g., Infrared, Raman)
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide detailed information about the secondary structure of proteins by probing the vibrations of their molecular bonds. mdpi.commdpi.com These label-free methods are particularly sensitive to the conformational changes that occur during the aggregation of Aβ(22-35). wikipedia.org
Infrared (IR) Spectroscopy: FTIR spectroscopy is highly sensitive to the secondary structure of the peptide backbone, particularly through the analysis of the amide I band (1600–1700 cm⁻¹), which arises mainly from C=O stretching vibrations. mdpi.com Different secondary structures give rise to characteristic frequencies within this region. For amyloid peptides, a transition from a random coil (around 1644–1650 cm⁻¹) or α-helical (around 1655–1668 cm⁻¹) conformation to a β-sheet structure is observed during aggregation. frontiersin.org The formation of β-sheets is indicated by a strong peak typically between 1615–1635 cm⁻¹. mdpi.comfrontiersin.org Specifically, intermolecular β-sheets, characteristic of amyloid fibrils, often appear around 1630 cm⁻¹. mdpi.com The development of microspectroscopy techniques allows for the in-situ characterization of protein aggregates within complex biological systems like cells and tissues. researchgate.net
Raman Spectroscopy: Similar to IR spectroscopy, Raman spectroscopy can distinguish between different secondary structures. The amide I and amide III (1200-1400 cm⁻¹) bands are particularly informative. mdpi.com A key advantage of Raman spectroscopy is the weak scattering of water, which allows for measurements in aqueous solutions under near-physiological conditions. mdpi.com For Aβ peptides, the formation of β-sheet structures is associated with a prominent amide I band around 1670 cm⁻¹. frontiersin.org Raman microspectroscopy can be used to detect Aβ aggregates in tissue samples by identifying the high content of β-sheet structures. wikipedia.orgnih.gov
Table 3: Key Vibrational Frequencies for Protein Secondary Structure Analysis
| Secondary Structure | Amide I (IR) (cm⁻¹) | Amide I (Raman) (cm⁻¹) | Reference |
| Random Coil | 1644–1650 | ~1645 | frontiersin.org |
| α-Helix | 1655–1668 | ~1655 | frontiersin.org |
| β-Sheet | 1615–1635 | 1670–1682 | mdpi.comfrontiersin.org |
High-Resolution Structural Determination Approaches for Amyloid beta-Protein (22-35)
While spectroscopic techniques provide valuable information on aggregation kinetics and secondary structure, high-resolution methods are required to determine the atomic-level structure of Aβ(22-35) fibrils.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR (ssNMR) spectroscopy is a uniquely powerful technique for determining the three-dimensional structure of large, non-crystalline, and insoluble protein assemblies like amyloid fibrils. nih.gov Because amyloid fibrils are incompatible with traditional high-resolution structural methods like X-ray crystallography and liquid-state NMR, ssNMR has become the principal tool for their atomic-level characterization. pnas.orgpnas.org
ssNMR studies on various Aβ fragments and full-length peptides have revealed that the core structure of the fibril consists of a cross-β motif, where β-strands run perpendicular to the fibril axis. nih.govpnas.org These studies have established that in many Aβ fibrils, the β-sheets are arranged in an in-register parallel fashion. nih.govpnas.org This means that identical residues from adjacent peptide molecules are aligned with one another. nih.gov Through the use of sophisticated multidimensional ssNMR experiments on isotopically labeled samples (e.g., with ¹³C and ¹⁵N), it is possible to measure inter-atomic distances and torsion angles, providing the constraints necessary to build detailed molecular models of the fibril structure. pnas.org For instance, ssNMR can identify which specific residues are involved in the rigid β-sheet core and which are in more flexible loop or tail regions. nih.gov While a complete high-resolution structure of Aβ(22-35) fibrils determined by ssNMR is not yet available, the methodology has been successfully applied to numerous other Aβ fragments, providing a clear roadmap for future investigations into the precise atomic arrangement of Aβ(22-35) within its fibrillar assembly. nih.govacs.orgacs.org
Ion Mobility Mass Spectrometry (IM-MS)
Ion Mobility Mass Spectrometry (IM-MS) has emerged as a powerful tool for characterizing the heterogeneous and transient species formed during the early stages of amyloid aggregation. acs.orgmdpi.com This technique separates ions in the gas phase based on their size, shape, and charge, providing structural information that complements traditional mass spectrometry. nih.govacs.org
IM-MS can distinguish between different oligomeric states (e.g., monomers, dimers, hexamers) and even conformational isomers of the same mass-to-charge ratio. nih.govmdpi.comfrontiersin.org Studies on Aβ fragments have utilized IM-MS to probe the initial steps of aggregation. For instance, investigations into the Aβ(21-30) fragment, which overlaps with the (22-35) sequence, revealed that wild-type and mutant forms of the peptide can adopt distinct conformations. nih.gov A typical mass spectrum of the Aβ(21-30) monomer shows a single narrow and symmetric peak in the arrival time distribution (ATD), suggesting a single dominant conformation in the gas phase. nih.gov
The combination of IM-MS with other techniques, such as computational modeling, has provided insights into the formation of specific oligomeric structures like hexamers for various Aβ fragments. mdpi.com This integrated approach allows for the correlation of experimentally determined collisional cross-sections (CCS) with theoretical models of oligomer architecture.
Microscopic Imaging Techniques for Amyloid beta-Protein (22-35) Aggregates (e.g., Atomic Force Microscopy, Dual Polarisation Interferometry)
Microscopic imaging techniques are indispensable for visualizing the morphology and growth of amyloid aggregates at the nanoscale. Atomic Force Microscopy (AFM) and Dual Polarisation Interferometry (DPI) are particularly valuable in this regard.
Atomic Force Microscopy (AFM) provides high-resolution topographical images of individual amyloid species, from small oligomers to mature fibrils. biophysics.orgaimspress.com In situ AFM allows for the direct observation of the aggregation process of Aβ peptides on various surfaces in real-time. nih.gov Studies using AFM have shown that the nature of the substrate (hydrophilic vs. hydrophobic) can significantly influence the morphology of Aβ aggregates. nih.gov For example, on hydrophilic mica, Aβ tends to form particulate, pseudomicellar aggregates, while on hydrophobic graphite, it forms elongated sheets consistent with β-sheet structures. nih.gov
High-speed AFM (HS-AFM) further enhances this capability by capturing the dynamic process of fibril elongation in real-time. nih.govmdpi.com This has allowed researchers to observe the incorporation of low molecular weight Aβ species into growing fibrils. nih.govmdpi.com AFM has also been used to study the effects of various molecules on Aβ aggregation, demonstrating, for instance, that docosahexaenoic acid (DHA) can inhibit fibril formation at certain concentrations. mdpi.com
Dual Polarisation Interferometry (DPI) is a surface-based technique that can measure the thickness, density, and mass of adsorbed molecular layers in real-time. While not as commonly cited for Aβ(22-35) specifically in the provided context, its application to amyloid research in general allows for the quantitative analysis of peptide aggregation and interaction with model membranes.
| Technique | Key Findings for Aβ Aggregates | Reference |
|---|---|---|
| In Situ AFM | Substrate hydrophobicity influences aggregate morphology (particulate on mica, sheets on graphite). | nih.gov |
| High-Speed AFM | Real-time visualization of fibril elongation by monomer incorporation. | nih.govmdpi.com |
| AFM | Characterization of spherical oligomers (a few to hundreds of nanometers). | biophysics.org |
| AFM | Observation of protofibrils (3-8 nm diameter) as intermediates in fibril formation. | nih.gov |
| AFM | DHA inhibits Aβ1–42 fibril polymerization at lower concentrations. | mdpi.com |
Computational Modeling and Molecular Dynamics Simulations of Amyloid beta-Protein (22-35) Behavior
Computational modeling and Molecular Dynamics (MD) simulations are essential for providing atomic-level insights into the conformational dynamics and aggregation pathways of Aβ peptides, which are often difficult to capture experimentally. tandfonline.complos.org These methods allow researchers to explore the stability of different oligomeric structures and the molecular interactions that drive their formation. nih.govnih.gov
MD simulations have been used to study various Aβ fragments, including those that overlap with or are in close sequence proximity to Aβ(22-35), such as Aβ(16-22), Aβ(16-35), and Aβ(10-35). nih.govjst.go.jpnih.gov These studies have revealed the importance of specific regions in driving aggregation. For instance, the central hydrophobic core (residues 16-20) and a second hydrophobic region (residues 29-35) are identified as highly aggregation-prone. tandfonline.commdpi.com
Simulations of Aβ(16-35) have shown that linear parallel β-sheets are unstable, primarily due to the polar region in the middle of the sequence. nih.gov Instead, a more stable conformation is a bent, double-layered hairpin-like structure, stabilized by an intra-strand salt bridge between D23 and K28. nih.gov This highlights the critical role of specific amino acid interactions in determining the peptide's fold. Computational studies also suggest that Aβ oligomers can form an antiparallel beta-turn-beta motif. nih.gov
| Aβ Fragment | Key Finding from MD Simulations | Reference |
|---|---|---|
| Aβ(16-22) | Tends to exist at hydrophilic-hydrophobic interfaces, promoting aggregation. | jst.go.jpnih.govmdpi.com |
| Aβ(16-35) | A bent, double-layered hairpin-like structure is more stable than a linear parallel β-sheet. | nih.gov |
| Aβ(10-35) | A bent double-β-sheet model provides oligomer stability. | nih.gov |
| General Aβ | The G29AIIGLM35 region is highly aggregation-prone. | tandfonline.com |
In Vitro and Cell Culture Systems for Assessing Amyloid beta-Protein (22-35) Toxicity and Aggregation
In vitro and cell culture systems are fundamental for evaluating the biological consequences of Aβ(22-35) aggregation, particularly its neurotoxicity. nih.govmedchemexpress.com These models provide a controlled environment to study the mechanisms by which amyloid peptides induce cellular damage.
Studies have demonstrated that the synthetic Aβ(22-35) peptide is cytotoxic to cultured neurons from the rat hippocampus. nih.govsigmaaldrich.com This toxicity is associated with the peptide's ability to form aggregates and typical amyloid fibrils in solution. nih.gov The neurotoxic effects of Aβ(25-35), a closely related and highly toxic fragment, have been extensively studied. bu.edunih.govnih.gov This fragment is known to play a significant role in free radical-associated neurotoxicity due to its aggregation properties. nih.govmdpi.com
Cell culture experiments have shown that Aβ-induced neurotoxicity can be mediated by various mechanisms, including oxidative stress and excitotoxicity. nih.govnih.gov For example, Aβ(25-35) can induce the release of glutamate (B1630785) from astrocytes, which in turn leads to NMDA receptor-mediated neuronal death. nih.gov Furthermore, the aggregation state of the peptide is a critical determinant of its toxicity. Pre-aggregated Aβ(25-35) has been shown to aggravate neurodegenerative effects compared to soluble forms. nih.gov
| Aβ Fragment | Cell System | Observed Effect | Reference |
|---|---|---|---|
| Aβ(22-35) | Rat hippocampal neurons | Cytotoxic effect; forms aggregates and fibrils. | nih.gov |
| Aβ(25-35) | Co-cultures of U373 and SH-SY5Y cells | Induces neurotoxicity via glutamate release from astrocytes and NMDA receptor activation. | nih.gov |
| Aβ(25-35) | In vivo (rat brain) | Induces brain oxidative stress, with toxicity increasing with peptide aggregation time. | nih.gov |
| General Aβ | Neuronal cultures | Toxicity linked to oxidative stress, mitochondrial dysfunction, and inflammation. | nih.gov |
Utility of Amyloid Beta Protein 22 35 As a Mechanistic Research Model
Comparative Relevance to Full-Length Amyloid-β (1-40) and (1-42) Peptides in Amyloidogenesis
The amyloid beta-protein (22-35) fragment, a truncated form of the full-length amyloid-β (Aβ) peptides Aβ(1-40) and Aβ(1-42), serves as a significant model in the study of amyloidogenesis, the process of amyloid fibril formation implicated in Alzheimer's disease. While the full-length peptides are the primary components of amyloid plaques found in the brains of Alzheimer's patients, the (22-35) fragment encapsulates key properties that make it a relevant, albeit simplified, tool for research. wikipedia.orgstressmarq.com
Studies have shown that Aβ(22-35) exhibits similar toxic effects and aggregation properties to the full-length Aβ(1-40) and Aβ(1-42) monomers. biomolther.org This fragment can form aggregates and typical amyloid fibrils in a neutral buffer solution, which can be identified by characteristic staining with Congo red and thioflavin-S, much like the full-length peptides. nih.gov The neurotoxicity of Aβ(22-35) has been demonstrated in cultured neurons from the rat hippocampus. nih.govmedchemexpress.com This cytotoxic effect is a hallmark of the amyloid cascade hypothesis, which posits that the aggregation of Aβ peptides is a central event in the pathogenesis of Alzheimer's disease. nih.govmdpi.com
The Aβ(22-35) fragment contains a critical hydrophobic core and regions prone to forming β-sheets, which are fundamental to the aggregation process of the full-length peptides. mdpi.compnas.org Specifically, the region around residues 17-21 within the larger Aβ sequence is known to trigger protein self-assembly due to strong intermolecular hydrophobic interactions. bmbreports.org While Aβ(22-35) does not encompass this entire region, it does contain a significant portion of the hydrophobic sequence that contributes to aggregation. The full-length Aβ(1-42) is considered more amyloidogenic than Aβ(1-40) due to its more hydrophobic nature, a characteristic partially mimicked by the properties of fragments like Aβ(22-35). wikipedia.org
The table below provides a comparative overview of the key characteristics of Aβ(22-35) in relation to the full-length Aβ peptides in the context of amyloidogenesis.
| Feature | Amyloid beta-Protein (22-35) | Amyloid-β (1-40) | Amyloid-β (1-42) |
| Primary Structure | Truncated fragment of full-length Aβ | Full-length peptide of 40 amino acids | Full-length peptide of 42 amino acids |
| Aggregation | Forms aggregates and typical amyloid fibrils. nih.gov | Forms amyloid fibrils, a key component of plaques. nih.gov | More prone to aggregation than Aβ(1-40). wikipedia.orgbmbreports.org |
| Neurotoxicity | Exhibits cytotoxic effects on hippocampal neurons. nih.govmedchemexpress.com | Soluble oligomers are considered neurotoxic. wikipedia.org | Soluble oligomers are highly neurotoxic. wikipedia.orgpnas.org |
| β-Sheet Formation | Contains sequences that can form β-sheets, crucial for fibril formation. mdpi.com | Forms β-sheet structures within amyloid fibrils. nih.gov | Readily forms β-sheet structures, leading to rapid fibrillation. bmbreports.org |
| Role in Research | Used as a model to study fundamental aspects of aggregation and toxicity. biomolther.org | Studied to understand the mechanisms of plaque formation and toxicity. nih.gov | A primary focus of research due to its high amyloidogenicity and prevalence in plaques. pnas.org |
Advantages and Limitations of Amyloid beta-Protein (22-35) in Investigating Fundamental Amyloid Processes
The use of Amyloid beta-Protein (22-35) as a research model for studying the fundamental processes of amyloid formation offers several distinct advantages, but also comes with notable limitations.
Advantages:
One of the primary advantages of using Aβ(22-35) is its simplified structure compared to the full-length peptides. This smaller size makes it more amenable to certain experimental techniques, including synthesis and purification. Its ability to form aggregates and fibrils that resemble those of the full-length protein allows researchers to investigate the basic biophysical principles of amyloidogenesis without the complexities introduced by the N- and C-terminal regions of Aβ(1-40) and Aβ(1-42). nih.govmedchemexpress.com This has been particularly useful in studies focusing on the core mechanisms of peptide aggregation and the effects of potential inhibitors. mdpi.com
Furthermore, because Aβ(22-35) demonstrates neurotoxicity, it provides a valuable tool for screening compounds that may interfere with the toxic effects of amyloid aggregates. biomolther.orgnih.gov This allows for more rapid and cost-effective initial assessments of potential therapeutic agents.
Limitations:
The most significant limitation of Aβ(22-35) is that it is a fragment and does not fully represent the complex behavior of the full-length Aβ peptides. The N-terminal region of full-length Aβ, which is absent in the (22-35) fragment, is involved in interactions with metal ions and other proteins, which can modulate aggregation and toxicity. For example, an antibody directed at the N-terminal amino acids 1-16 of Aβ was able to neutralize its effects on choline (B1196258) transporter activity, whereas an antibody against the 22-35 region was not. frontiersin.org
Moreover, the two additional amino acids in Aβ(1-42) compared to Aβ(1-40) significantly increase its propensity to aggregate and its neurotoxicity. bmbreports.org These subtle but critical differences in the C-terminus, which are not present in the Aβ(22-35) model, play a crucial role in the pathogenesis of Alzheimer's disease. Therefore, findings from studies using Aβ(22-35) may not always be directly translatable to the in vivo behavior of full-length Aβ.
The following table summarizes the key advantages and limitations of using Aβ(22-35) in amyloid research.
| Aspect | Advantages | Limitations |
| Simplicity & Cost | Easier and more cost-effective to synthesize and purify. | Lacks the N- and C-terminal regions of full-length Aβ. |
| Aggregation Studies | Forms amyloid-like fibrils, allowing for the study of fundamental aggregation mechanisms. nih.gov | Does not fully replicate the complex aggregation kinetics and polymorphism of full-length Aβ. |
| Toxicity Screening | Exhibits neurotoxicity, providing a model for screening potential therapeutic inhibitors. biomolther.orgnih.gov | The toxic mechanisms may differ from those of the full-length peptides and their various oligomeric forms. |
| Structural Analysis | Its smaller size can simplify structural analysis by techniques like NMR. | The absence of terminal regions prevents the study of their influence on structure and interactions. frontiersin.org |
| Relevance to Disease | Mimics some key pathological features of amyloidogenesis. biomolther.org | May not capture the full spectrum of pathological interactions and processes occurring in Alzheimer's disease. |
Contributions of Amyloid beta-Protein (22-35) Studies to General Amyloid Hypothesis Understanding
Studies utilizing the Amyloid beta-Protein (22-35) fragment have made significant contributions to the broader understanding of the amyloid hypothesis. This hypothesis posits that the accumulation and aggregation of amyloid-β peptides in the brain is a primary event in the pathogenesis of Alzheimer's disease, leading to neurodegeneration and cognitive decline. stressmarq.comnih.gov
Research on Aβ(22-35) has provided crucial evidence supporting the core tenets of this hypothesis. By demonstrating that a relatively short, truncated fragment of the Aβ peptide can self-assemble into neurotoxic amyloid fibrils, these studies have reinforced the idea that the intrinsic properties of the Aβ sequence are sufficient to drive key pathological processes. biomolther.orgnih.gov This has helped to focus research efforts on the mechanisms of Aβ aggregation and the factors that influence it.
Specifically, studies with Aβ(22-35) have allowed for a more detailed investigation of the structural transitions that occur during fibril formation. The ability to induce aggregation in a controlled in vitro setting has facilitated the testing of various conditions and molecules that can either promote or inhibit this process. mdpi.com This has been instrumental in the development and initial validation of anti-amyloid therapeutic strategies.
Research Avenues for Modulating Amyloid Beta Protein 22 35 Pathological Processes
Strategies for Inhibiting Amyloid beta-Protein (22-35) Aggregation
Designing molecules that can effectively inhibit the aggregation of Aβ is a primary strategy in the development of disease-modifying therapies for Alzheimer's disease. nih.govnih.gov Efforts are largely concentrated on preventing the initial self-assembly of the peptide, thereby averting the formation of neurotoxic species.
Identification of Small Molecule Modulators of Amyloid beta-Protein (22-35) Self-Assembly
A significant area of research involves the discovery and characterization of small organic molecules that can interfere with the aggregation cascade of Aβ peptides. nih.gov These molecules often target the hydrophobic interactions that are critical for the initial steps of protein-protein association. nih.gov While many studies focus on the full-length Aβ peptide or the highly amyloidogenic Aβ(16-22) fragment, the findings are highly relevant to inhibiting Aβ(22-35) due to the shared hydrophobic core. mdpi.comnih.gov
Polyphenols are a widely studied class of compounds known to inhibit the aggregation of various amyloidogenic proteins. portlandpress.com Molecular dynamics simulations have shown that polyphenols like myricetin (B1677590) and rosmarinic acid are effective inhibitors of Aβ aggregation. mdpi.com These compounds are thought to interact with Aβ peptides, destabilizing the β-sheet structures that are necessary for fibril formation. nih.gov Other studies have identified that typical Aβ aggregation inhibitors, such as Congo red and curcumin, share a common chemical scaffold featuring two aromatic groups separated by a specific linker, which facilitates binding to Aβ. nih.gov An indanone-carbamate-based molecule has also been investigated for its inhibitory effect on the aggregation of the Aβ(16-22) fragment, demonstrating that it can destabilize the arranged β-sheet conformer through hydrophobic interactions. nih.gov
Table 1: Examples of Small Molecule Modulators of Aβ Self-Assembly Note: Many studies use Aβ(16-22) or other fragments as a model for the core aggregation sequence.
| Modulator | Chemical Class | Observed Effect on Aβ Aggregation | Reference(s) |
| Myricetin | Polyphenol (Flavonoid) | Inhibits Aβ aggregation in molecular dynamics simulations. | mdpi.com |
| Rosmarinic Acid | Polyphenol | Effective inhibitor of amyloid aggregation. | portlandpress.com, mdpi.com |
| Curcumin | Polyphenol | Shares a chemical scaffold with other Aβ aggregation inhibitors. | nih.gov |
| Congo Red | Azo Dye | A classic inhibitor of Aβ aggregation, shares a common chemical scaffold. | nih.gov |
| Chrysamine G | Azo Dye | Shares a similar chemical scaffold with other Aβ aggregation inhibitors. | nih.gov |
| Indanone-Carbamate Molecule | Indanone Derivative | Interacts with Aβ(16-22) to destabilize its β-sheet conformation. | nih.gov |
Development of Peptide-Based Inhibitors of Amyloid beta-Protein (22-35) Aggregation
Peptide-based inhibitors offer high selectivity and specificity, making them promising candidates for preventing Aβ aggregation. nih.govacs.org These inhibitors are often "structure-based," meaning they are derived from the Aβ sequence itself, particularly from regions critical for nucleation and fibril formation. mazums.ac.ir The strategy is to design a peptide that binds to the parent Aβ peptide but disrupts further assembly. portlandpress.com
A well-known recognition element within Aβ is the sequence KLVFF (residues 16-20), which is contained within the Aβ(22-35) region of interest. nih.govmdpi.com Peptides incorporating this sequence, such as Ac-QKLVFF-NH₂, have been shown to bind to full-length Aβ and arrest fibril formation. nih.gov However, peptides derived from natural amino acids can be prone to their own self-aggregation and rapid enzymatic degradation. mazums.ac.ir To overcome these challenges, researchers have employed several modification strategies:
Incorporating β-strand breakers: Residues like proline can be inserted into the peptide sequence to disrupt the formation of β-sheet structures. portlandpress.com
Modifying amino acids: Replacing certain residues can enhance solubility and inhibit self-aggregation. For instance, in the Aβ(16-22) sequence, replacing phenylalanine and glutamic acid with tryptophan and lysine (B10760008) (creating KLVFWAK) was shown to improve solubility and reduce aggregation through electrostatic repulsion. mazums.ac.ir
Using unnatural amino acids: The inclusion of D-amino acids or N-methylation can increase resistance to proteases. mazums.ac.ir
Table 2: Examples of Peptide-Based Aggregation Inhibitor Strategies Note: These strategies often target the Aβ(16-22) core region, which is relevant to Aβ(22-35).
| Inhibitor Strategy | Description | Example | Reference(s) |
| Self-Recognition Sequence | Utilizes the KLVFF sequence to bind to Aβ and block further aggregation. | Ac-QKLVFF-NH₂ | nih.gov |
| Disrupting Modifications | Incorporates residues that break β-sheet formation. | Use of proline as a 'β-strand breaker'. | portlandpress.com |
| Solubility Enhancement | Replaces key amino acids to increase solubility and reduce self-aggregation. | KLVFWAK (derived from Aβ 16-22) | mazums.ac.ir |
| Increased Stability | Employs non-natural amino acids to increase resistance to enzymatic degradation. | Incorporation of D-amino acids, N-methylation. | mazums.ac.ir |
Approaches to Counteract Amyloid beta-Protein (22-35)-Induced Neurotoxicity
Beyond inhibiting aggregation, another critical research avenue is to directly counteract the neurotoxic effects of Aβ peptides. nih.gov The Aβ(25-35) fragment, which significantly overlaps with Aβ(22-35), is frequently used in cellular models to induce toxicity and study neuroprotective mechanisms. nih.govnih.govmdpi.com
Investigating Mechanisms of Neuroprotection Against Amyloid beta-Protein (22-35) Toxicity
Research has identified several compounds that can protect neurons from Aβ-induced damage through various mechanisms, including reducing oxidative stress and modulating key cellular signaling pathways.
The natural polyphenolic compound Brazilin has been shown to protect human neuroblastoma (SH-SY5Y) cells from Aβ(25-35)-induced insults. nih.govacs.org Its neuroprotective effects are attributed to its ability to reduce reactive oxygen species (ROS), thereby protecting cells from oxidative stress and subsequent apoptotic cell death. nih.govacs.org Similarly, an extract from the Indian trumpet tree seed (ITS) demonstrated significant neuroprotective potential against Aβ(25-35) toxicity. mdpi.com The ITS extract improved cell viability, reduced ROS levels, enhanced the activity of antioxidant enzymes (catalase, superoxide (B77818) dismutase, and glutathione (B108866) peroxidase), and suppressed apoptosis by downregulating caspase-3 and upregulating Bcl-2. mdpi.com Furthermore, the ITS extract activated key neuroprotective signaling pathways involving Akt, ERK1/2, and CREB. mdpi.com
Pharmacological agents have also been investigated. Donepezil (B133215) , an acetylcholinesterase inhibitor, can antagonize Aβ(25-35)-induced neurotoxicity in PC12 cells. nih.gov Its neuroprotective effect may be linked to the activation of Protein Kinase C (PKC), as donepezil was found to promote the phosphorylation of PKC and alter its subcellular distribution. nih.govMemantine , an NMDA receptor antagonist, has been shown to prevent neuronal death induced by Aβ1-42, a longer form of the peptide. oatext.com This protection is believed to occur via blockade of the NMDA channel, mitigating the excitotoxicity associated with elevated glutamate (B1630785) levels that can be triggered by Aβ. oatext.com
Table 3: Neuroprotective Agents and Their Mechanisms Against Aβ-Induced Toxicity Note: These studies often utilize the Aβ(25-35) fragment, which overlaps with Aβ(22-35).
| Agent | Proposed Mechanism of Neuroprotection | Model System | Reference(s) |
| Brazilin | Reduces reactive oxygen species (ROS), protects from oxidative stress, inhibits apoptosis. | SH-SY5Y cells treated with Aβ(25-35) | nih.gov, acs.org |
| Indian Trumpet Tree Seed Extract | Reduces ROS, enhances antioxidant enzymes, suppresses apoptosis (caspase-3), activates Akt/ERK/CREB pathways. | SH-SY5Y cells treated with Aβ(25-35) | mdpi.com |
| Donepezil | Antagonizes neurotoxicity, possibly through activation of Protein Kinase C (PKC). | PC12 cells treated with Aβ(25-35) | nih.gov |
| Memantine | Prevents neuronal death via NMDA receptor channel blockade, reducing excitotoxicity. | Primary neuronal cultures treated with Aβ(1-42) | oatext.com |
Development of Probes and Tools Targeting Amyloid beta-Protein (22-35) for Research Applications
The development of sensitive and specific probes is essential for studying the aggregation kinetics and localization of Aβ peptides. sci-hub.se Fluorescent probes are particularly valuable due to their high sensitivity, low cost, and suitability for real-time monitoring. sci-hub.senih.gov While many probes are designed to detect larger Aβ aggregates like fibrils and plaques, they are the primary tools used to investigate the aggregation process of fragments like Aβ(22-35) in vitro. medchemexpress.comdiva-portal.org
Thioflavin T (ThT) is the most widely used fluorescent probe for identifying Aβ fibrils. sci-hub.sediva-portal.org It is weakly fluorescent on its own but exhibits a strong fluorescence signal upon binding to the β-sheet structures characteristic of amyloid fibrils. sci-hub.seCongo Red and its derivatives, such as BSB and DF-9 , are also used to detect and stain amyloid deposits. medchemexpress.comdiva-portal.org
More advanced probes are continuously being developed to improve properties like blood-brain barrier permeability for in vivo imaging and specificity for different Aβ species. nih.gov These include probes based on scaffolds like curcumin, coumarin, and BODIPY. nih.gov Near-infrared (NIR) fluorescent probes are particularly sought after for in vivo imaging due to their ability to penetrate tissue more deeply. thno.org Probes like NIAD-4 and DCDAPH have been developed for high-affinity binding to Aβ aggregates. medchemexpress.com DCDAPH, for example, is a near-infrared fluorescent probe with a high affinity for Aβ aggregates (Ki = 37 nM) and good blood-brain barrier permeation characteristics. medchemexpress.com
Table 4: Selected Probes and Tools for Aβ Research
| Probe | Type / Chemical Class | Target | Key Feature(s) | Reference(s) |
| Thioflavin T (ThT) | Benzothiazole (B30560) Dye | Amyloid fibrils (β-sheet structures) | Widely used standard for in vitro aggregation assays; strong fluorescence enhancement upon binding. | sci-hub.se, diva-portal.org |
| Congo Red | Azo Dye | Amyloid deposits | Used as a diagnostic test for amyloid in tissue sections. | medchemexpress.com |
| Methoxy-X04 | Fluorescent Dye | Dense core amyloid plaques | Crosses the blood-brain barrier and binds to β-pleated sheets. | medchemexpress.com |
| DCDAPH | NIR Fluorescent Probe | Aβ aggregates | High affinity for Aβ aggregates (Ki=37 nM); good blood-brain barrier permeation. | medchemexpress.com |
| NIAD-4 | Fluorophore | Aβ plaques | Binds to Aβ with high affinity (Ki=10 nM); used for optical imaging. | medchemexpress.com |
| BSB | Congo Red Derivative | Extracellular Aβ and intracellular tau/synuclein lesions | A prototype imaging agent for Alzheimer's disease. | medchemexpress.com |
Q & A
Q. How should amyloid beta-protein (22-35) be prepared to minimize pre-existing aggregates in experimental settings?
Methodological Answer: Pre-aggregate-free preparation is critical for reproducibility. Dissolve lyophilized peptide in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to disrupt β-sheet structures, followed by sonication (e.g., 10 min in a bath sonicator) and centrifugation (14,000 × g, 10 min) to remove insoluble material. Aliquot and dry under nitrogen gas, then reconstitute in a volatile solvent (e.g., DMSO or acetonitrile) before dilution into aqueous buffers. Size-exclusion chromatography (SEC) with Superdex 75 or similar columns can further isolate monomers . Batch-specific solubility variations require validation via dynamic light scattering (DLS) or thioflavin-T assays .
Q. What are standard cytotoxicity assays for assessing amyloid beta (22-35)-induced neurotoxicity in hippocampal neurons?
Methodological Answer: Lactate dehydrogenase (LDH) release assays are widely used. Treat primary rat hippocampal neurons with 40 µg/mL amyloid beta (22-35) for 72 hours, then measure LDH activity in the supernatant. Include negative controls (untreated neurons) and positive controls (e.g., Triton X-100-lysed cells). Normalize data to total LDH content. Complementary assays like MTT or propidium iodide staining validate cell viability . Note that glial cells may show resistance, necessitating cell-type-specific analyses .
Q. What storage conditions preserve amyloid beta (22-35) stability for long-term use?
Methodological Answer: Store lyophilized peptide at -20°C in airtight, desiccated containers. For short-term use (≤1 month), dissolved aliquots in HFIP or DMSO can be stored at -20°C. Avoid repeated freeze-thaw cycles. For aqueous solutions, add 0.05% sodium azide to inhibit microbial growth. Confirm structural integrity post-storage via reverse-phase HPLC or circular dichroism (CD) spectroscopy .
Q. How can researchers confirm the structural integrity of amyloid beta (22-35) after synthesis?
Methodological Answer: Use tandem mass spectrometry (MS/MS) to verify the amino acid sequence and detect truncations. Analytical HPLC with a C18 column (gradient: 5–95% acetonitrile/0.1% TFA) assesses purity (>95% recommended). CD spectroscopy in phosphate buffer (pH 7.4) identifies β-sheet or random coil conformations. Compare with reference spectra from established studies .
Advanced Research Questions
Q. What techniques are optimal for analyzing oligomeric states of amyloid beta (22-35) during aggregation?
Methodological Answer: Combine matrix-assisted laser desorption ionization time-of-flight (MALDI-TOF) mass spectrometry with ion mobility spectrometry (IMS) to resolve oligomeric distributions (monomers to hexamers). Cross-validate with atomic force microscopy (AFM) for morphological insights. For real-time monitoring, use thioflavin-T fluorescence with stopped-flow kinetics. Molecular tweezers (e.g., CLR01) can selectively inhibit oligomerization, aiding mechanistic studies .
Q. How can conflicting data on amyloid beta (22-35) aggregation kinetics under varying pH and ionic strength be resolved?
Methodological Answer: Systematically control buffer conditions: use 10 mM phosphate (pH 7.4) with 100 mM NaCl for physiological relevance. For acidic conditions (pH 5.0), employ citrate buffer. DLS and transmission electron microscopy (TEM) track aggregation rates, while nuclear magnetic resonance (NMR) identifies residue-specific conformational changes. Reconcile discrepancies by standardizing peptide sources and pre-treatment protocols .
Q. What computational approaches model amyloid beta (22-35)-membrane interactions in neurodegenerative pathways?
Methodological Answer: Molecular dynamics (MD) simulations (e.g., GROMACS or NAMD) with lipid bilayers (e.g., POPC/POPE/cholesterol) reveal peptide insertion and pore formation. Use all-atom or coarse-grained models depending on timescale. Validate with experimental data from solid-state NMR or surface plasmon resonance (SPR). Free-energy calculations (umbrella sampling) quantify binding affinities .
Q. How can researchers investigate the role of neuroinflammation in amyloid beta (22-35)-induced toxicity?
Methodological Answer: Co-culture neurons with microglia and treat with amyloid beta (22-35) (10–40 µg/mL). Measure pro-inflammatory cytokines (IL-1β, TNF-α) via ELISA. Inhibit Toll-like receptor 4 (TLR4) with TAK-242 to assess inflammation-dependent toxicity. In vivo, inject peptide into transgenic AD mouse models and quantify glial activation via GFAP/Iba1 immunohistochemistry .
Q. What strategies validate amyloid beta (22-35) as a surrogate for full-length Aβ42 in Alzheimer’s disease models?
Methodological Answer: Compare aggregation kinetics (thioflavin-T assays) and cytotoxicity profiles (LDH/MTT) between Aβ(22-35) and Aβ42. Use Congo red staining to confirm β-sheet-rich fibril similarity. In transgenic Caenorhabditis elegans or zebrafish models, assess behavioral deficits (e.g., paralysis) and rescue with β-sheet breaker peptides (e.g., iAβ5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
